1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride
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Overview
Description
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyridine ring, making it a valuable scaffold for various chemical and biological applications .
Preparation Methods
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide . Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions employed .
Scientific Research Applications
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes .
Comparison with Similar Compounds
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
2445790-81-6 |
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Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c10-6-4-3-8-9-5(4)1-2-7-6;/h3H,1-2H2,(H,7,10)(H,8,9);1H |
InChI Key |
IFFJSYGWGSTUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1NN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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